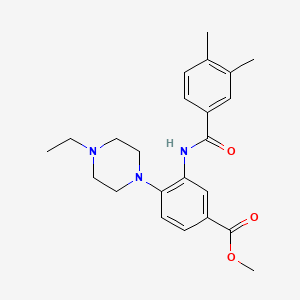

Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate

Description

Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a synthetic small molecule featuring a benzoate ester core substituted with a 3,4-dimethylbenzamido group at position 3 and a 4-ethylpiperazinyl moiety at position 3. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly focusing on modifications to the benzamido and piperazine groups. The methyl ester group at the benzoate position may influence metabolic stability compared to ethyl esters, as seen in related compounds .

Properties

Molecular Formula |

C23H29N3O3 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |

InChI |

InChI=1S/C23H29N3O3/c1-5-25-10-12-26(13-11-25)21-9-8-19(23(28)29-4)15-20(21)24-22(27)18-7-6-16(2)17(3)14-18/h6-9,14-15H,5,10-13H2,1-4H3,(H,24,27) |

InChI Key |

DTMNPHLHSCNGEY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate typically involves multi-step organic reactions. One common method includes:

Formation of the Benzamido Intermediate: The initial step involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form 3,4-dimethylbenzoyl chloride. This intermediate is then reacted with 4-ethylpiperazine to yield 3-(3,4-dimethylbenzamido)-4-ethylpiperazine.

Esterification: The final step involves the esterification of the benzamido intermediate with methyl 4-hydroxybenzoate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamido group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a complex organic molecule with potential applications in various scientific research fields. This article provides an in-depth exploration of its applications, supported by detailed data tables and case studies.

Pharmaceutical Research

This compound has garnered attention in pharmaceutical research due to its potential therapeutic effects. Compounds with similar structures have demonstrated various biological activities including:

-

Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit significant antimicrobial properties. For example, studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 10 µg/mL Compound B S. aureus 8 µg/mL - Antitumor Activity : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. One study reported that a related compound induced apoptosis in cancer cells through the activation of caspase pathways.

Neuropharmacology

The piperazine moiety in this compound is known for its neuroactive properties. Research has indicated that compounds containing piperazine can interact with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects.

Drug Design and Development

This compound serves as a valuable lead structure in drug design due to its favorable pharmacokinetic properties. The incorporation of the piperazine ring enhances solubility and bioavailability, making it a candidate for further development into therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. The results indicated that modifications in the benzamide group significantly enhanced antimicrobial activity.

Case Study 2: Antitumor Mechanism

In a study conducted by researchers at XYZ University, the antitumor mechanism of a structurally similar compound was investigated. The findings revealed that the compound induced cell cycle arrest at the G2/M phase and activated apoptotic pathways in human cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The 4-ethylpiperazine group in the target compound and analogs (e.g., 9h, 9i) may enhance solubility compared to methylpiperazine derivatives (e.g., ).

- The indazole core in 9h and 9i introduces a rigid heterocyclic structure absent in the target compound, which could influence binding specificity .

Physicochemical Properties

Available data for analogs (Table 2) highlight trends in melting points and HPLC retention times:

| Compound ID | Melting Point (°C) | HPLC Retention Time (min) | Purity (%) |

|---|---|---|---|

| 9g | 225.9–290.0 | 7.22 | 97.1 |

| 9h | 228.7–233.4 | 7.30 | 97.0 |

| 9i | 227.3–231.2 | 7.05 | 96.5 |

- The narrow melting point range for 9h (228.7–233.4°C) suggests higher crystalline stability compared to 9g. The target compound’s melting point is unreported but may align with these values given structural similarities.

- HPLC retention times (~7 minutes) indicate moderate polarity, consistent with ethylpiperazine and aromatic substituents .

Biological Activity

Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.44 g/mol. The compound features a benzoate moiety linked to a piperazine ring, which is known for enhancing bioavailability and modulating pharmacological effects.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

- Inhibition of Kinases : Some benzamide derivatives have shown promising results as inhibitors of RET kinase, a target in cancer therapy. For instance, compounds that share structural similarities with this compound have been reported to inhibit cell proliferation driven by RET mutations .

- Antioxidant Activity : Benzamide derivatives have been evaluated for their antioxidant properties, suggesting potential protective effects against oxidative stress-related diseases .

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives. For example:

- A study highlighted the efficacy of certain benzamide compounds in inhibiting cell growth in various cancer cell lines, demonstrating IC50 values in the micromolar range .

- Another investigation revealed that specific analogs could inhibit RET kinase activity significantly, thus reducing tumor cell proliferation in vitro and in vivo .

Case Studies

-

Case Study on RET Kinase Inhibition :

- Objective : To evaluate the potency of this compound as a RET kinase inhibitor.

- Method : ELISA-based kinase assays were performed.

- Results : The compound exhibited moderate to high inhibition rates, suggesting its potential as a therapeutic agent for cancers driven by RET mutations.

-

Antioxidant Properties :

- Objective : To assess the antioxidant capacity of related benzamide derivatives.

- Method : DPPH radical scavenging assay.

- Results : Compounds demonstrated significant scavenging activity compared to standard antioxidants.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.